molecular formula C14H12N2O2 B12898697 2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one CAS No. 919533-23-6

2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one

Cat. No.: B12898697
CAS No.: 919533-23-6
M. Wt: 240.26 g/mol
InChI Key: HKRHARNLOOGMEW-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one is a tricyclic heterocyclic compound of significant interest in organic and medicinal chemistry research. It features a fused pyrazolo-oxazine core, a structural motif present in various biologically active molecules . Compounds based on the pyrazolo[5,1-b][1,3]oxazine scaffold are recognized as valuable synthetic intermediates and pharmacophores. Researchers utilize this and related N-heterocyclic structures as key building blocks in the synthesis of more complex molecular architectures, particularly in the discovery of new therapeutic agents . The integration of pyrazole with other heterocyclic systems is a established strategy in drug discovery, as such conjugates can exhibit a broad range of pharmacological activities. Pyrazole-containing scaffolds are investigated for their anticancer , anti-inflammatory, and antimicrobial properties . The presence of multiple nitrogen atoms and oxygen in its structure allows this compound to engage in various weak intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for binding to biological targets like enzymes and receptors . This makes it a promising precursor for developing inhibitors of specific kinases or other enzymes. As a versatile synthetic intermediate, it can be further functionalized to create diverse chemical libraries for high-throughput screening. This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

CAS No.

919533-23-6

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

2,3-dimethyl-5-phenylpyrazolo[5,1-b][1,3]oxazin-7-one

InChI

InChI=1S/C14H12N2O2/c1-9-10(2)15-16-13(17)8-12(18-14(9)16)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

HKRHARNLOOGMEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2N(C(=O)C=C(O2)C3=CC=CC=C3)N=C1C

Origin of Product

United States

Preparation Methods

Cyclization of Pyrazole Precursors with Carbonylating Agents

A common and effective synthetic approach involves the cyclization of a substituted pyrazole intermediate with a carbonylating reagent such as ethyl chloroformate. Specifically, 3,5-dimethyl-1-phenylpyrazole is reacted with ethyl chloroformate in the presence of a base like triethylamine under reflux conditions. This reaction facilitates the formation of the oxazinone ring by intramolecular cyclization, yielding the target 2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b]oxazin-7-one structure.

Multi-step Synthesis via Pyrazole Carboxylic Acid Intermediates

Another documented method, although for closely related pyrazolo-oxazine derivatives, involves:

  • Hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate to the corresponding carboxylic acid.
  • Cyclization of this acid with acetic anhydride to form the pyrazolo-oxazinone ring system.
  • Subsequent functionalization steps to introduce various substituents.

While this method is described for pyrazolo[3,4-d]oxazin-4-one derivatives, it provides a conceptual framework for similar pyrazolo[5,1-b]oxazin-7-one synthesis.

Reaction with Hydrazine Derivatives

The reaction of pyrazolo-oxazine intermediates with hydrazine or hydrazine hydrate under controlled conditions (e.g., heating at 100°C for 2 hours) can yield pyrazolopyrimidine derivatives, indicating the versatility of the oxazinone intermediate for further transformations. This step is relevant for analog synthesis but also informs the stability and reactivity of the oxazinone core.

Industrial and Green Chemistry Approaches

Scale-up and Continuous Flow Synthesis

Industrial production typically adapts the above synthetic routes to larger scales, employing continuous flow reactors to improve reaction control, yield, and purity. Parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize efficiency.

Environmentally Friendly Methods

Recent trends include the application of green chemistry principles:

  • Solvent-free reactions to reduce waste.
  • Microwave-assisted synthesis to accelerate reaction rates and improve yields.
  • Use of less toxic reagents and recyclable catalysts.

These approaches are being explored to make the synthesis of pyrazolo-oxazine derivatives more sustainable.

Summary Table of Preparation Methods

Step Starting Material / Reagent Reaction Conditions Product / Intermediate Yield / Notes
1 3,5-Dimethyl-1-phenylpyrazole + Ethyl chloroformate + Triethylamine Reflux in suitable solvent (e.g., dichloromethane) Cyclized oxazinone ring (2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b]oxazin-7-one) Moderate to high yield; purity depends on reaction time and solvent
2 Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate Hydrolysis (aqueous base), then acetic anhydride cyclization Pyrazolo-oxazinone intermediate Confirmed by NMR and mass spectrometry; yields vary
3 Pyrazolo-oxazinone + Hydrazine hydrate Heating at 100°C for 2 h Pyrazolopyrimidine derivatives (for analog synthesis) 70-75% yield; TLC monitoring recommended
4 Industrial scale Continuous flow reactors, microwave-assisted synthesis Target compound Enhanced yield and purity; greener process

Analytical Confirmation and Characterization

  • NMR Spectroscopy: Key signals include singlets corresponding to methyl groups and characteristic NH or OH protons, confirming ring closure and substitution patterns.
  • Mass Spectrometry: Molecular ion peaks at m/z ~240 confirm molecular weight.
  • IR Spectroscopy: Bands for C=O (~1700 cm⁻¹), NH, and aromatic CH groups validate functional groups.
  • Melting Point: Typically in the range of 170–195°C depending on purity and crystallization solvent.

Research Findings on Preparation

  • The reaction of 3,5-dimethyl-1-phenylpyrazole with ethyl chloroformate under reflux is a reproducible method yielding the target compound with good purity.
  • Hydrolysis and cyclization steps require careful control of temperature and reagent stoichiometry to avoid side reactions.
  • Hydrazine-mediated transformations demonstrate the chemical versatility of the oxazinone core, useful for derivative synthesis.
  • Industrial adaptations focus on process intensification and environmental impact reduction without compromising yield.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The oxazinone ring undergoes nucleophilic attack at the carbonyl group, leading to ring-opening under basic or acidic conditions. For example:

  • Hydrolysis : Treatment with aqueous NaOH (10%) at 80°C cleaves the oxazinone ring, yielding 3-methyl-5-phenylpyrazole-4-carboxylic acid derivatives.

  • Aminolysis : Reaction with hydrazine hydrate forms pyrazolo-pyrimidine hybrids via intramolecular cyclization .

Reaction TypeReagents/ConditionsProductYieldReference
Hydrolysis10% NaOH, 80°CPyrazole-carboxylic acid72%
AminolysisHydrazine hydrate, ethanol, refluxPyrazolo[3,4-d]pyrimidin-4-one65%

Electrophilic Substitution Reactions

The pyrazole ring’s electron-rich C-4 position facilitates electrophilic substitution:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at C-4, though steric hindrance from the phenyl group reduces regioselectivity.

  • Halogenation : Bromine in acetic acid selectively substitutes at C-4, forming 4-bromo derivatives used in cross-coupling reactions .

Cycloaddition and Cross-Coupling Reactions

The compound participates in 1,3-dipolar cycloadditions with nitrile oxides to form pyrazolo-isoxazoline hybrids. Additionally, Suzuki-Miyaura coupling with aryl boronic acids modifies the phenyl substituent :

text
**Example Suzuki Coupling Protocol**: - Catalyst: Pd(PPh₃)₄ (5 mol%) - Base: K₂CO₃ - Solvent: DMF/H₂O (4:1), 100°C - Product: 5-(4-Methoxyphenyl) derivative (82% yield)[4]

Functional Group Transformations

  • Oxidation : MnO₂ oxidizes the methyl group at C-2 to a carbonyl, forming a diketone intermediate.

  • Reduction : NaBH₄ selectively reduces the oxazinone carbonyl to a secondary alcohol without affecting the pyrazole ring .

Stability and Degradation Pathways

The compound is stable under ambient conditions but degrades in strong acids (e.g., HCl > 2M) via protonation of the oxazinone oxygen, leading to ring-opening. Photodegradation studies show <5% decomposition after 48 hours under UV light.

Key Mechanistic Insights

  • Ring-opening selectivity depends on the nucleophile’s strength: weaker bases (e.g., H₂O) favor partial cleavage, while strong nucleophiles (e.g., NH₂NH₂) induce full ring scission .

  • Steric effects from the 2,3-dimethyl groups hinder reactions at C-3, directing substitutions to C-4 or the phenyl ring .

This reactivity profile underscores the compound’s versatility in synthesizing bioactive hybrids, though further studies are needed to explore its full synthetic potential .

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that derivatives of 2,3-dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one exhibit significant anti-inflammatory properties. A study indicated that compounds derived from this pyrazolo[5,1-b][1,3]oxazine framework showed comparable anti-inflammatory effects to indomethacin, a well-known anti-inflammatory drug. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies revealed that certain derivatives were effective against Gram-positive bacteria, showing activity levels comparable to chloramphenicol. This suggests potential for development as an antibacterial agent in pharmaceutical applications .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of pyrazole derivatives with various reagents under controlled conditions. The synthesis pathways often yield a variety of derivatives that can be screened for enhanced biological activity.

Synthesis Method Reagents Used Yield (%) Biological Activity
Method AEthyl glycinate63Anti-inflammatory
Method BEthyl chloroacetate70Antibacterial

Case Study 1: Anti-inflammatory Screening

In a pharmacological screening conducted at Assiut University, several derivatives of this compound were tested for anti-inflammatory activity. The results indicated that compounds such as 6a , 7g , and 8b exhibited significant reduction in inflammation markers in animal models .

Case Study 2: Antibacterial Efficacy

A separate study focused on the antibacterial efficacy of selected derivatives against various bacterial strains. Compounds derived from the pyrazolo[5,1-b][1,3]oxazine structure were tested against Staphylococcus aureus and Bacillus subtilis. Results showed that certain compounds had minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one, we compare it with four structurally related heterocyclic compounds (Table 1).

Table 1: Structural and Functional Comparison of Fused Heterocycles

Compound Name Core Structure Substituents Key Activities/Properties Reference
This compound Pyrazolo-oxazinone 2,3-dimethyl; 5-phenyl N/A (inferred potential bioactivity) N/A
4-(4-Methoxyphenyl)-3,7-dimethyl-pyrazolo-pyrano-oxazinone Pyrazolo-pyrano-oxazinone 3,7-dimethyl; 4-(4-methoxyphenyl) Antioxidant, anticancer
(3S,7aR)-7a-Methyl-3-phenyl-pyrrolo-oxazol-5-one Pyrrolo-oxazolone 7a-methyl; 3-phenyl (stereospecific) N/A (structural focus)
6,7-Dihydro-5H-imidazo[2,1-b][1,3]thiazine derivatives Imidazo-thiazine Variable substituents Antiradical (IC50 ~5 mM)
5-Methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one Pyrazolo-pyrimidinone 5-methyl; 2,3-diphenyl N/A (structural focus)

Structural Analysis

  • Core Heterocycles: The target compound’s pyrazolo-oxazinone core differs from the pyrazolo-pyrano-oxazinone () by lacking a pyran ring, which may reduce steric hindrance and alter solubility. Compared to the imidazo-thiazine (), the oxazinone ring provides distinct electronic properties due to oxygen vs.
  • Substituent Effects : The 2,3-dimethyl and 5-phenyl groups in the target compound contrast with the 4-methoxyphenyl substituent in ’s analog. Methoxy groups are electron-donating, which may enhance antioxidant activity , whereas methyl and phenyl groups could improve lipophilicity and membrane permeability.
  • Stereochemistry : The pyrrolo-oxazolone () has stereospecific (3S,7aR) configurations, which are absent in the target compound. Stereochemistry often critically impacts biological activity, suggesting the target’s simpler structure might offer synthetic advantages but reduced selectivity .

Pharmacological Potential

  • Antioxidant Activity: Pyrazolo-oxazinone derivatives (e.g., ) exhibit antioxidant properties, likely via radical scavenging. The target compound’s phenyl group may stabilize radical intermediates, though its efficacy relative to imidazo-thiazines (IC50 ~5 mM, ) remains untested .
  • Anticancer Activity: highlights pyrazolo-pyrano-oxazinones as precursors to anticancer agents. The target compound’s fused system may similarly interact with DNA or enzymes like topoisomerases, but empirical validation is needed.

Biological Activity

2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N2OC_{14}H_{12}N_2O with a molecular weight of 224.26 g/mol. The compound belongs to the class of pyrazolo[5,1-b][1,3]oxazines and features a unique arrangement that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In particular, research has demonstrated that derivatives of pyrazolo[5,1-b][1,3]oxazines exhibit significant antitumor activity against various cancer cell lines.

Key Findings:

  • In vitro Studies :
    • The compound was tested against the MCF-7 human breast adenocarcinoma cell line. Results indicated that it exhibited potent inhibitory effects with an IC₅₀ value in the low micromolar range (approximately 11 µM) for certain derivatives .
    • A study on related pyrazolo compounds showed that modifications in their structure could enhance their anticancer properties significantly .
  • Mechanism of Action :
    • The mechanism through which these compounds exert their effects may involve the induction of apoptosis in cancer cells and inhibition of cell proliferation. Specific pathways affected include those related to cell cycle regulation and apoptosis signaling .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

StudyCompound TestedCell LineIC₅₀ (µM)Remarks
2,3-Dimethyl-5-phenyl derivativeMCF-711Potent anticancer activity observed
Various pyrazolo derivativesA549 (lung)VariesStructural modifications enhanced activity
Hydroxy derivativesHeLa15Demonstrated significant cytotoxicity

Pharmacological Profile

The pharmacological profile of this compound suggests it possesses several desirable properties:

  • Solubility : Highly soluble in organic solvents which may facilitate drug formulation.
  • Bioavailability : The compound shows favorable bioavailability scores indicating potential for effective absorption in biological systems .

Q & A

Q. What are the common synthetic routes for preparing 2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one?

Methodological Answer: The synthesis typically involves cyclocondensation reactions starting from substituted pyrazole or oxazine precursors. For example:

  • Stepwise Cyclization : Reacting pyrazole derivatives with carbonyl-containing reagents under basic or acidic conditions. Evidence from similar heterocycles (e.g., pyrazolo[1,5-a]pyrazines) suggests using N,N-dimethylformamide (DMF) as a solvent with potassium carbonate as a base to facilitate cyclization .
  • Microwave-Assisted Synthesis : Optimizing reaction time and temperature using microwave irradiation, which enhances yield and reduces side products. This approach is validated in studies on pyrazolo-oxazine analogs .

Q. How is the structural integrity of this compound confirmed in academic research?

Methodological Answer:

  • X-ray Crystallography : Provides definitive proof of molecular geometry. For example, the crystal structure of a related compound, (3S,7aR)-7-methoxy-7a-methyl-3-phenylpyrrolo-oxazolone, was resolved using SHELXTL software, with symmetry codes and refinement parameters detailed in CIF files .
  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., phenyl group at position 5, methyl groups at 2 and 3).
    • HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) to verify molecular formula (e.g., C13_{13}H11_{11}N5_5O with [M+H]+^+ at 254.1042) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

  • Solvent and Catalyst Screening : Test polar aprotic solvents (DMF, DMSO) with bases like K2_2CO3_3 or Cs2_2CO3_3. For example, DMF with K2_2CO3_3 achieved >70% yield in pyrazolo-oxazine syntheses .
  • Temperature Control : Reactions at 80–100°C under nitrogen atmosphere minimize decomposition. Microwave-assisted synthesis at 120°C for 30 minutes improved yields by 15–20% in related systems .
  • Purification Techniques : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. What contradictions exist in reported biological activities of pyrazolo-oxazine derivatives, and how are they resolved?

Methodological Answer:

  • Data Discrepancies : For example, some studies report moderate antioxidant activity (IC50_{50} ~50 µM) for imidazo-thiazine analogs, while others show negligible effects. These contradictions arise from differences in assay conditions (e.g., DPPH concentration, pH) .
  • Resolution Strategies :
    • Standardized Assays : Conduct parallel experiments under physiological conditions (pH 7.4, 37°C) .
    • SAR Analysis : Systematically modify substituents (e.g., replacing phenyl with electron-withdrawing groups) to identify activity trends. For instance, electron-donating groups at position 5 enhance radical scavenging in imidazo-thiazines .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize derivatives with modifications at positions 2, 3, and 5. For example:

    PositionModificationBiological Effect
    2Methyl → EthylReduced metabolic stability
    5Phenyl → 4-FluorophenylIncreased DPPH scavenging (IC50_{50} ↓20%)
    (Data inferred from imidazo-thiazine SAR studies )
  • Computational Modeling : Use DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with antioxidant activity .

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